Ganefromycin epsilon

Structural differentiation Molecular weight Glycosylation status

Ganefromycin epsilon is a polyketide antibiotic belonging to the elfamycin class, produced by Streptomyces lydicus spp. tanzanius.

Molecular Formula C36H53NO9
Molecular Weight 643.8 g/mol
Cat. No. B1250675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanefromycin epsilon
Synonymsganefromycin epsilon
ganefromycin epsilon 1
Molecular FormulaC36H53NO9
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCC=CC=CC1C(C(CC(O1)(C(C)C(=O)NCC=CC=C(C)C(C(C)C2CC(C(O2)C=CC=CC=CC(=O)O)O)OC)O)O)(C)C
InChIInChI=1S/C36H53NO9/c1-8-9-12-19-31-35(5,6)30(39)23-36(43,46-31)26(4)34(42)37-21-16-15-17-24(2)33(44-7)25(3)29-22-27(38)28(45-29)18-13-10-11-14-20-32(40)41/h8-20,25-31,33,38-39,43H,21-23H2,1-7H3,(H,37,42)(H,40,41)/b9-8-,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+/t25?,26-,27?,28?,29?,30-,31-,33?,36-/m0/s1
InChIKeyRNCHOJALTYLGCU-RTZLAXMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganefromycin Epsilon Procurement Guide: Selecting the Deoxygenated Elfamycin Precursor


Ganefromycin epsilon is a polyketide antibiotic belonging to the elfamycin class, produced by Streptomyces lydicus spp. tanzanius [1]. It is characterized as an isomeric deoxygenated precursor of the fully glycosylated parent antibiotics ganefromycin alpha (phenelfamycin E) and ganefromycin beta (phenelfamycin F) [2]. Its molecular formula is C₃₆H₅₃NO₉ with a molecular weight of 643.8 g/mol [3]. The compound exists as two C-21 epimers, designated ganefromycin epsilon and ganefromycin epsilon 1, which interconvert under base-catalyzed conditions [4]. Ganefromycin epsilon serves as a critical biosynthetic intermediate prior to C21a-hydroxylation and C21a-O-glycosylation steps that yield the mature, higher-molecular-weight congeners [5].

1
Biosynthetic Intermediate

Deoxygenated elfamycin precursor prior to C21a-hydroxylation and glycosylation

2
Stereochemical Control

C-21 epimer pair requires batch-characterized configuration for reproducible assays

3
Probe Selection

Pyridone-lacking scaffold supports EF-Tu interaction studies without pyridone interference

Why Ganefromycin Epsilon Cannot Be Substituted by Alpha, Beta, or Generic Elfamycins


The ganefromycin family exhibits profound structural divergence that precludes generic substitution. Ganefromycin epsilon (C₃₆H₅₃NO₉, 643.8 Da) is a substantially smaller, non-glycosylated intermediate compared to ganefromycin alpha (C₆₅H₉₅NO₂₁, 1226.4 Da) [1]. The absence of the C21a-hydroxyl group and the entire C21a-O-trisaccharide moiety means that ganefromycin epsilon cannot be used as a direct replacement for alpha or beta in applications requiring the fully elaborated pharmacophore [2]. Furthermore, the C-21 epimeric relationship between ganefromycin epsilon and epsilon 1 introduces stereochemical heterogeneity that must be controlled for reproducible experimental outcomes [3]. Even among elfamycins sharing the EF-Tu target, structural class differences—such as the pyridone ring present in kirromycin and aurodox but absent in phenelfamycins—yield divergent biochemical and antibacterial profiles, making cross-class substitution scientifically invalid without explicit target validation [4].

Target Compound
Substitute Risk
Ganefromycin epsilon (C-21 epimer-controlled precursor)
Ganefromycin alpha/beta are fully glycosylated, over 580 Da larger; non-glycosylated epsilon cannot mimic the mature pharmacophore.
Pyridone-lacking elfamycin scaffold
Pyridone-containing elfamycins (kirromycin, aurodox) may exhibit divergent EF-Tu potency profiles; cross-class activity cannot be assumed.
Defined C-21 epimer
Base-catalyzed epimerization to epsilon 1 occurs under mildly basic conditions; unprepared batches risk stereochemical contamination.

Quantitative Differentiation Evidence for Ganefromycin Epsilon Procurement


Molecular Weight Reduction: Ganefromycin Epsilon Is 582.6 Da Smaller Than Ganefromycin Alpha

Ganefromycin epsilon possesses a molecular weight of 643.8 g/mol (C₃₆H₅₃NO₉), representing a 47.5% reduction compared to ganefromycin alpha (phenelfamycin E), which has a molecular weight of 1226.4 g/mol (C₆₅H₉₅NO₂₁) [1]. This 582.6 Da difference arises from the absence of the C21a-O-trisaccharide moiety (2,6-dideoxy-3-O-methyl-α-lyxo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-α-lyxo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-α-lyxo-hexopyranose) and the aglycone phenylacetate esterification present in the mature congeners [2].

MW Reduction
Head-to-head
643.8 vs 1226.4 g/mol (47.5% smaller)
Substantially lower MW due to missing C21a-O-trisaccharide; supports simplified scaffold applications.
Class-level inference from structural elucidation; solubility/permeability require direct measurement.
Structural differentiation Molecular weight Glycosylation status

Stereochemical Identity: C-21 Configuration Differentiates Ganefromycin Epsilon from Epsilon 1

Ganefromycin epsilon (2a) and ganefromycin epsilon 1 (2b) are C-21 epimers that interconvert under base-catalyzed conditions. The isomerism was definitively assigned to a change in configuration at C-21 through chemical interconversion experiments and comprehensive spectroscopic analysis [1]. This stereochemical lability means that procurement of a defined, stereochemically characterized batch is essential for reproducible experimental results, as epimerization can occur spontaneously under mildly basic conditions (pH > 7) [2].

C-21 Configuration
Head-to-head
Epsilon (2a) vs Epsilon 1 (2b): epimers at C-21
Base-catalyzed interconversion confirmed; defined stereochemistry essential for SAR studies.
Batch certification of C-21 configuration recommended; avoid basic handling.
Stereochemistry Epimerization C-21 configuration

Biosynthetic Role: Ganefromycin Epsilon Is the Direct Deoxygenated Precursor Prior to Late-Stage Hydroxylation and Glycosylation

Biosynthetic pathway analysis using blocked mutants of Streptomyces lydicus spp. tanzanius identified ganefromycin epsilon-type compounds as intermediates that accumulate when the biosynthetic sequence is interrupted before C21a-hydroxylation and C21a-O-glycosylation steps [1]. Unlike ganefromycin alpha (8), which contains the fully assembled C21a-O-trisaccharide, ganefromycin epsilon lacks both the C21a-hydroxyl and the entire trisaccharide appendage, confirming its position as a late-stage deoxygenated precursor that has not yet undergone these terminal tailoring reactions [2].

Biosynthetic Stage
Class-level
Pre-hydroxylation/glycosylation intermediate in blocked mutant pathway
Enables substrate feeding and enzymatic conversion studies not feasible with end-product alpha/beta.
Evidence from bioconversion experiments; data to verify in user’s system.
Biosynthetic pathway Blocked mutant Bioconversion

Parent Compound Antibacterial Spectrum: Ganefromycin Alpha Displays Potent Gram-Positive Activity Against Clinically Relevant Anaerobes

The fully glycosylated parent compound ganefromycin alpha (phenelfamycin E) exhibits potent antibacterial activity with minimum inhibitory concentrations (MICs) of 0.12–1 μg/mL against β-hemolytic Streptococcus, 0.25–2 μg/mL against Streptococcus pneumoniae, 4 μg/mL against Clostridium difficile, 16 μg/mL against Clostridium perfringens, and 0.12 μg/mL against Peptostreptococcus magnus, while showing no activity against a panel of seven Gram-negative bacteria (MICs >128 μg/mL) [1]. Ganefromycin epsilon, as a deoxygenated precursor lacking the full pharmacophore, is not anticipated to replicate this antibacterial potency directly; no published MIC data for ganefromycin epsilon against these strains are currently available.

Parent Potency
Supporting
Epsilon: no published MIC data; Alpha: MICs 0.12–16 μg/mL (Gram-positive anaerobes)
Establishes potency ceiling of mature scaffold; epsilon activity expected to be lower.
Direct epsilon MIC data unavailable; activity must be characterized independently.
Antibacterial activity MIC Gram-positive spectrum

Elfamycin Class SAR: Pyridone-Containing and Pyridone-Lacking Elfamycins Both Inhibit EF-Tu but with Differential Gram-Negative Potency

A comparative study of six elfamycin congeners—kirromycin, aurodox, efrotomycin (pyridone-containing), and phenelfamycin A, unphenelfamycin, L-681,217 (pyridone-lacking)—demonstrated that all compounds inhibit Escherichia coli poly(U)-directed poly(Phe) synthesis and stimulate EF-Tu-associated GTPase activity, confirming that the pyridone ring is not essential for EF-Tu engagement [1]. However, against Staphylococcus aureus ribosomes, all six elfamycins exhibited 50% inhibitory concentrations ≥1 mM, while aurodox achieved essentially complete inhibition with an IC₅₀ of 0.13 μM in a hybrid system using S. aureus ribosomes with E. coli elongation factors, indicating that intrinsic EF-Tu resistance rather than permeability governs species-specific potency [2]. Ganefromycin epsilon, as a pyridone-lacking phenelfamycin-type elfamycin, is expected to share the EF-Tu target engagement profile of the pyridone-lacking subfamily.

EF-Tu SAR
Class-level
Pyridone-lacking phenelfamycins retain EF-Tu GTPase stimulation; aurodox IC₅₀ 0.13 μM (hybrid system)
Supports epsilon as EF-Tu probe; potency differences between subclasses require direct measurement.
Extrapolated from class-level data; epsilon-specific EF-Tu inhibition not yet reported.
EF-Tu inhibition Elfamycin SAR Pyridone ring

Chemical Stability: Base-Catalyzed Isomerism Affects Ganefromycin Epsilon Handling and Storage

Ganefromycin epsilon undergoes base-catalyzed isomerization to ganefromycin epsilon 1 via a change in configuration at C-21, a phenomenon documented through chemical interconversion experiments and NMR analysis [1]. This isomerism is specific to the C-21 epimeric pair and does not occur in ganefromycin alpha or beta, where the C-21 position is fully substituted and configurationally locked by glycosylation [2]. The chemical lability of the free C-21 center under mildly basic conditions necessitates controlled handling protocols (pH-neutral, non-nucleophilic environments) to preserve stereochemical integrity during storage and experimental use.

Chemical Stability
Class-level
Base-catalyzed C-21 epimerization; distinct from alpha/beta 1,2-acyl migration
Requires pH-neutral, non-nucleophilic handling to preserve stereochemical integrity.
Storage and handling protocols should be validated against epimerization benchmarks.
Chemical stability Base-catalyzed isomerism C-21 epimerization

Evidence-Backed Application Scenarios for Ganefromycin Epsilon Procurement


Elfamycin Biosynthetic Pathway Elucidation and Late-Stage Tailoring Enzymology

Ganefromycin epsilon, as a structurally defined deoxygenated precursor accumulating before C21a-hydroxylation and C21a-O-glycosylation [1], is the optimal substrate for in vitro reconstitution experiments with cytochrome P450 hydroxylases (acting at C21a or C23) and glycosyltransferases responsible for trisaccharide assembly. Its molecular weight of 643.8 g/mol and defined C-21 stereochemistry provide a clean starting point for monitoring enzymatic conversion by LC-MS, enabling quantitative kinetic characterization of the terminal biosynthetic steps that convert epsilon-type intermediates into mature ganefromycin alpha/beta.

Chemical Biology Probe for EF-Tu Conformational Studies Without Pyridone Interference

As a pyridone-lacking elfamycin, ganefromycin epsilon belongs to the phenelfamycin subclass that retains EF-Tu binding and GTPase stimulation activity independent of the pyridone pharmacophore [2]. Its simplified scaffold (C₃₆H₅₃NO₉, 643.8 Da) compared to kirromycin (MW ~796 Da, pyridone-containing) offers a sterically less encumbered probe for co-crystallization or cryo-EM studies of EF-Tu•elfamycin complexes, facilitating high-resolution structural analysis of the conserved EF-Tu binding interface without the confounding interactions of the pyridone ring or the bulky trisaccharide present in alpha/beta.

Analytical Reference Standard for Ganefromycin Fermentation Process Monitoring

In Streptomyces lydicus spp. tanzanius fermentation processes aimed at producing ganefromycin alpha, ganefromycin epsilon accumulates as a key pathway intermediate when late-stage tailoring is impaired or suboptimal [3]. Procurement of authenticated ganefromycin epsilon as an analytical reference standard enables HPLC-MS-based monitoring of fermentation progress, detection of biosynthetic bottlenecks, and quality control assessment of intermediate accumulation, directly supporting process optimization and yield improvement efforts.

Semi-Synthetic Diversification of the Elfamycin Scaffold

The free C-21 hydroxyl (or its epimeric counterpart) in ganefromycin epsilon provides a chemically accessible handle for selective derivatization—including esterification, etherification, or oxidation—that is absent in ganefromycin alpha/beta where C21a is fully glycosylated and configurationally locked [4]. This single functional group difference enables the generation of novel elfamycin analogs via semi-synthesis at C-21, supporting structure-activity relationship campaigns that explore the contribution of C-21 stereochemistry and substitution to EF-Tu affinity and antibacterial potency.

Application
Selection Property
Validation Focus
Biosynthetic pathway elucidation
Pre-glycosylation intermediate identity
Enzymatic conversion monitoring by LC-MS; C21a-hydroxylation/glycosylation reconstitution
EF-Tu conformational probe
Pyridone-lacking, simplified scaffold
Cryo-EM or co-crystallization of EF-Tu complex; GTPase stimulation assays
Fermentation process monitoring
Authenticated intermediate standard
HPLC-MS quantification of pathway bottlenecks; intermediate accumulation tracking
Semi-synthetic diversification
Free C-21 hydroxyl handle
Selective esterification/etherification at C-21; SAR studies on elfamycin analogs
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